Endochin - 354155-51-4

Endochin

Catalog Number: EVT-267259
CAS Number: 354155-51-4
Molecular Formula: C18H25NO2
Molecular Weight: 287.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Endochin is an experimental antimalarial. Since the 1940s endochin and analogues thereof were known to be causal prophylactic and potent erythrocytic stage agents in avian models.
Classification and Source

Endochin is classified as a quinolone derivative, specifically a 4-oxo-3-carboxyl quinolone. It is derived from modifications of earlier quinolone structures to enhance its pharmacological profile. The compound was initially synthesized as part of research aimed at developing effective treatments against malaria and other parasitic infections, with significant contributions from studies focused on structure-activity relationships that optimize its efficacy against resistant strains of parasites .

Synthesis Analysis

The synthesis of endochin involves several chemical reactions that typically include the modification of existing quinolone frameworks. A notable method for synthesizing endochin-like compounds includes the following steps:

  1. Starting Materials: The synthesis often begins with diethyl n-heptylmalonate and m-anisidine.
  2. Reflux Process: These materials are refluxed in Dowtherm A, a high-boiling heat transfer fluid, for approximately one hour.
  3. Crystallization: After cooling, the crude product is filtered and purified through recrystallization from aqueous alcohol.
  4. Yield and Purity: The yield varies but can reach up to 64.5% with a melting point range indicating purity .

For example, the synthesis of 2-hydroxy-7-methoxy-4-quinolone (designated ELQ-106) follows a similar pathway but incorporates additional reagents such as p-toluenesulfonic acid to facilitate further reactions and achieve desired substitutions at specific positions on the quinolone ring .

Molecular Structure Analysis

The molecular structure of endochin features a central aromatic quinolone core with various substituents that enhance its biological activity. Key structural characteristics include:

  • Quinolone Core: The core structure is planar, with bond distances consistent with standard values for corresponding bonds.
  • Substituents: The presence of methoxy groups at specific positions (e.g., 7-methoxy) significantly affects the compound's activity by influencing its interaction with target sites in parasites.
  • Dihedral Angles: The orientation of phenyl rings attached to the quinolone core is critical; for instance, the dihedral angle between rings can affect how well the molecule fits into binding sites on target proteins .
Chemical Reactions Analysis

Endochin undergoes various chemical reactions relevant to its mechanism of action against parasites:

  1. Oxidative Phosphorylation Inhibition: Endochin disrupts mitochondrial function by inhibiting cytochrome b complexes (both Qi and Qo sites), leading to decreased ATP production and increased reactive oxygen species generation.
  2. Metabolic Stability Studies: In vitro studies have shown that endochin's stability varies across different biological systems; it tends to be unstable in murine microsomes but shows promising activity in controlled conditions .
Mechanism of Action

The mechanism by which endochin exerts its antiparasitic effects primarily involves:

  • Targeting Cytochrome b: Endochin inhibits both Qi and Qo sites within the cytochrome b complex of parasites, disrupting electron transport and energy production.
  • Induction of Reactive Oxygen Species: This inhibition leads to an accumulation of reactive oxygen species, causing oxidative stress within the parasite cells.
  • Impact on Metabolic Pathways: The resultant energy deprivation affects critical metabolic pathways necessary for parasite survival .
Physical and Chemical Properties Analysis

Endochin exhibits distinct physical and chemical properties that contribute to its functionality:

  • Solubility: The compound's solubility in various solvents affects its bioavailability; modifications to side chains can enhance solubility in physiological conditions.
  • Melting Point: The melting point provides insight into purity; for example, ELQ-106 has a melting point range between 182–184°C, indicative of high purity levels.
  • Stability Profile: Studies indicate variable stability when exposed to different biological matrices, which influences its potential therapeutic applications .
Applications

Endochin has significant scientific applications, particularly in:

  1. Antiparasitic Drug Development: Its potent activity against Plasmodium and Toxoplasma makes it a candidate for further development as an antimalarial drug.
  2. Research in Drug Resistance: Studies involving endochin contribute to understanding drug resistance mechanisms in malaria and other parasitic infections.
  3. Pharmaceutical Formulations: Ongoing research aims to improve formulations that enhance the stability and efficacy of endochin derivatives in clinical settings .
Historical Context and Rediscovery of Endochin

Early Discovery at Bayer Laboratories (1930s–1940s)

The discovery of endochin emerged from systematic antimalarial screening efforts at Bayer I.G. Farbenindustrie A.G. laboratories in Elberfeld, Germany, under the direction of Hans Andersag – the same researcher who discovered chloroquine (then named resochin) [2]. During the 1930s-1940s, Bayer scientists identified endochin as a 4(1H)-quinolone compound demonstrating remarkable efficacy in avian malaria models. In canaries infected with Plasmodium cathemerium, endochin exhibited both curative and prophylactic activities at nanomolar concentrations, preventing parasite maturation in erythrocytes and eliminating existing blood-stage infections [2] [8].

Subsequent studies expanded these observations to other avian species: Kikuth and Mudrow-Reichenow (1947) demonstrated therapeutic and prophylactic efficacy against Plasmodium gallinaceum in chickens, while Wiselogle (1946) confirmed activity against Plasmodium lophurae in turkeys [2]. Notably, endochin displayed a unique triple-action mechanism rarely seen in antimalarials at that time: (1) suppression of liver-stage development, (2) elimination of blood-stage parasites, and (3) gametocidal activity that blocked transmission to mosquito vectors [2]. This transmission-blocking property was particularly documented in finches infected with Haemoproteus species, where endochin prevented exflagellation of male gametocytes – a crucial step in parasite sexual development [2].

The pharmacological profile in avian species positioned endochin as a promising clinical candidate. Its chemical structure featured a 3-alkyl side chain (heptyl group) and methoxy substituent at position 7, which later structure-activity relationship studies would identify as critical for antiparasitic activity [2] [8]. Despite these promising beginnings, endochin's structural simplicity compared to other quinolines like chloroquine contributed to its initial deprioritization within Bayer's development pipeline.

Limitations in Mammalian Models and Abandonment

The promising avian data prompted evaluation in mammalian systems, where endochin demonstrated consistent therapeutic failure. When administered to malaria-infected mice, rats, and non-human primates (Rhesus monkeys), endochin showed no significant reduction in parasitemia or disease symptoms, even at substantially higher doses than those effective in birds [1] [2]. This stark species-specific disparity led to the abrupt abandonment of endochin as a clinical candidate in the 1940s.

Table 2: Comparative Efficacy of Endochin in Avian vs. Mammalian Malaria Models

Model SystemHost SpeciesParasite SpeciesEfficacy OutcomeKey Limitation
AvianCanariesP. cathemeriumCurativeNot predictive of mammalian response
AvianChickensP. gallinaceumProphylactic & TherapeuticSpecies-specific metabolism
MammalianMicePlasmodium bergheiInactiveRapid hepatic metabolism
MammalianRhesus monkeysPlasmodium cynomolgiInactiveInsufficient bioavailability

Decades later, modern pharmacological studies revealed the underlying causes of this failure:

  • Metabolic Instability: Endochin undergoes rapid hepatic cytochrome P450-mediated oxidation in mammals, particularly at the 3-alkyl side chain, generating inactive metabolites before therapeutic concentrations can be achieved [2].
  • Differential Cytochrome b Sensitivity: While endochin targets the parasite mitochondrial cytochrome bc1 complex (ubiquinol-cytochrome c reductase), subtle structural differences between avian and mammalian enzymes resulted in reduced binding affinity in mammalian parasite systems [7].
  • Bioavailability Limitations: The compound's poor aqueous solubility and high crystallinity significantly restricted its absorption and distribution in mammalian hosts [2] [8].

These pharmacological shortcomings remained unresolved for nearly 60 years, consigning endochin to obscurity despite its promising mechanism of action. The absence of tools for structural modification or prodrug approaches at the time prevented researchers from addressing these limitations [8].

Modern Re-evaluation of Antiparasitic Potential

The 21st century witnessed a renaissance in endochin research, catalyzed by advances in medicinal chemistry and parasite biochemistry. Re-examination of historical data revealed that endochin's failure resulted from pharmacokinetic limitations rather than mechanistic deficiencies. This prompted systematic efforts to optimize the quinolone scaffold:

Structural Optimization Strategies

  • Metabolic Stabilization: Introduction of aromatic groups (particularly diphenylether) at the 3-position replaced the metabolically labile alkyl chain. This yielded ELQ-300 and ELQ-316, which demonstrated >100-fold improved metabolic stability in human liver microsomes compared to endochin [2] [5].
  • Target Selectivity Enhancement: Strategic substitutions at positions 5, 6, and 7 of the quinolone ring differentially influenced binding to parasite versus host cytochrome bc1. ELQ-400 uniquely inhibited both Qo and Qi sites, overcoming resistance to single-site inhibitors like atovaquone [7] [8].
  • Prodrug Development: To address solubility limitations, carbonate ester prodrugs (ELQ-334 for ELQ-316; ELQ-598 for ELQ-596) were engineered. These derivatives demonstrated 6-fold higher oral bioavailability in murine models, enabling therapeutic drug concentrations [3] [5].

Table 3: Antiparasitic Activity Profile of Optimized Endochin Analogs (ELQs)

CompoundTarget ParasiteIC50Improvement vs. EndochinKey Application
ELQ-121P. falciparum0.49 nM≈100-foldMultidrug-resistant malaria
ELQ-316T. gondii0.66 nM>1,000-foldAcute & latent toxoplasmosis
ELQ-596B. duncani32 nMNot previously activeBabesiosis monotherapy
ELQ-316N. caninum3.33 nM>500-foldVertical transmission blockade

Expanded Antiparasitic Spectrum

Modern endochin analogs exhibit remarkable breadth against apicomplexan parasites:

  • Malaria: ELQ-271 and ELQ-500 demonstrated sub-nanomolar activity against multidrug-resistant Plasmodium falciparum strains, including atovaquone-resistant clinical isolates (IC50 0.3-0.8 nM) [2] [8]. Oral administration of ELQ-336 prodrug achieved radical cure in Plasmodium yoelii-infected mice at 10 mg/kg, superior to chloroquine [8].
  • Babesiosis: ELQ-598 (prodrug of ELQ-596) achieved radical cure in immunocompromised mice infected with Babesia microti and prevented lethal infection with B. duncani at 10 mg/kg/day for 5 days [3]. This represented the first single-agent therapy for babesiosis.
  • Toxoplasmosis/Neosporosis: ELQ-316 inhibited Toxoplasma gondii and Neospora caninum proliferation at IC50 values below 1 nM. In pregnant mouse models, ELQ-334 (ELQ-316 prodrug) reduced vertical transmission by 49% and eliminated neonatal mortality [5].
  • Coccidian Parasites: ELQ-136 and ELQ-316 demonstrated potent activity against Besnoitia besnoiti (IC50 2.36 nM and 7.97 nM, respectively), inducing mitochondrial swelling and nuclear membrane alterations [7].

Mechanism of Action Refinement

Advanced studies elucidated endochin's molecular target: selective inhibition of the mitochondrial cytochrome bc1 complex at the ubiquinol reduction site (Qi site) in apicomplexan parasites [1] [7]. This disrupts the electron transport chain, collapsing mitochondrial membrane potential and blocking pyrimidine biosynthesis. Unlike earlier quinolones like atovaquone (which targets only the Qo site), optimized ELQs exhibit dual Qo/Qi inhibition (ELQ-400) or selective Qi binding that avoids off-target effects on mammalian enzymes [2] [7]. This mechanistic precision explains their activity against atovaquone-resistant parasites harboring cytochrome b mutations [8].

Table 4: Cytochrome bc₁ Inhibition Characteristics of Endochin Derivatives

CompoundPrimary Binding SiteMammalian Cytochrome Selectivity IndexResistance Barrier
EndochinQi siteLow (HEK293 IC50 >10 µM)Low
ELQ-300Qi site>100,000Moderate
ELQ-316Qi site>100,000High
ELQ-400Dual Qo/Qi>50,000Very High

The resurrection of endochin exemplifies how modern medicinal chemistry can transform historically abandoned compounds into contemporary therapeutic leads. By addressing the pharmacokinetic limitations through rational drug design, researchers have unlocked the intrinsic antiparasitic potential of this once-forgotten chemical scaffold.

Properties

CAS Number

354155-51-4

Product Name

Endochin

IUPAC Name

3-heptyl-7-methoxy-2-methyl-1H-quinolin-4-one

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C18H25NO2/c1-4-5-6-7-8-9-15-13(2)19-17-12-14(21-3)10-11-16(17)18(15)20/h10-12H,4-9H2,1-3H3,(H,19,20)

InChI Key

BCZRFDKLLBFOHJ-UHFFFAOYSA-N

SMILES

CCCCCCCC1=C(NC2=C(C1=O)C=CC(=C2)OC)C

Solubility

Soluble in DMSO

Synonyms

3-heptyl-4-hydroxy-7-methoxy-2-methylquinoline
WR 7295
WR-7295

Canonical SMILES

CCCCCCCC1=C(NC2=C(C1=O)C=CC(=C2)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.